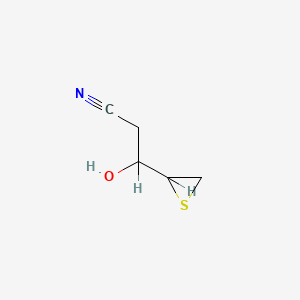

1-Cyano-2-hydroxy-3,4-epithiobutane

Description

Properties

CAS No. |

30381-35-2 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

3-hydroxy-3-(thiiran-2-yl)propanenitrile |

InChI |

InChI=1S/C5H7NOS/c6-2-1-4(7)5-3-8-5/h4-5,7H,1,3H2 |

InChI Key |

YHHMEZJFUCZIOV-UHFFFAOYSA-N |

SMILES |

C1C(S1)C(CC#N)O |

Canonical SMILES |

C1C(S1)C(CC#N)O |

Synonyms |

1-cyano-2-hydroxy-3,4-epithiobutane 1-cyano-2-hydroxy-3,4-epithiobutane, (R*,R*)-isomer 1-cyano-2-hydroxy-3,4-epithiobutane, (R*,S*)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

CHETB belongs to the epithionitrile class of glucosinolate hydrolysis products. Below is a detailed comparison with related compounds, emphasizing structural variations, biosynthetic pathways, and biological activities.

Epithionitriles

2.1.1. 1-Cyano-3,4-epithiobutane (CETB)

- Structure : Lacks the hydroxyl group at position 2 compared to CHETB.

- Source: Derived from gluconapin (an aliphatic glucosinolate) via epithiospecifier protein (ESP)-mediated hydrolysis .

- Biological Role: Exhibits defense-related activity in Brassica rapa, with concentrations varying across cultivars under MeJA treatment.

2.1.2. 1-Cyano-4,5-epithiopentane

- Structure : Features a longer carbon chain (pentane backbone) with an epithio group at positions 4–3.

- Source: Hydrolysis product of glucobrassicanapin, another aliphatic glucosinolate .

- Biological Role : Similar to CHETB, its levels increase in response to MeJA in certain cultivars, suggesting a conserved role in stress adaptation .

Non-Epithio Nitriles

Crambene

3-Methyl-2-butenenitrile

- Source: Found in Pugionium plants as a volatile flavor compound, unrelated to glucosinolate hydrolysis .

- Biological Role : Contributes to aroma profiles rather than direct defense responses, highlighting functional divergence from CHETB .

Isothiocyanates (Competing Hydrolysis Products)

Phenethyl Isothiocyanate

- Structure : Aromatic isothiocyanate (-N=C=S) derived from gluconasturtiin.

- Source : Formed in the absence of ESP activity, competing with nitrile/epithionitrile production .

- Biological Role : Potent antimicrobial agent; its suppression under MeJA treatment correlates with increased CHETB levels in pak choi cultivars .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of CHETB and Analogues

Table 2: Concentration Trends Under MeJA Treatment

Mechanistic Insights

The formation of CHETB over isothiocyanates is governed by ESP activity, which redirects glucosinolate hydrolysis toward nitriles/epithionitriles under stress . The hydroxyl group in CHETB may enhance its solubility and interaction with cellular targets, distinguishing it from non-hydroxylated analogues like CETB. In contrast, volatile nitriles (e.g., 3-methyl-2-butenenitrile) evolve independently, emphasizing the metabolic diversity of plant defense strategies .

Preparation Methods

Source and Isolation of Epiprogoitrin

CHEB is predominantly synthesized via the enzymatic hydrolysis of (2S)-2-hydroxybut-3-enyl glucosinolate (epiprogoitrin), a glucosinolate abundant in Crambe abyssinica seeds. Epiprogoitrin isolation begins with defatting ripe seeds using hexane, followed by aqueous ethanol extraction and purification via ion-exchange chromatography. The isolated glucosinolate is typically ≥95% pure, as confirmed by NMR and mass spectrometry.

Myrosinase-Mediated Hydrolysis

Myrosinase (β-thioglucosidase) catalyzes glucosinolate hydrolysis. Two enzymatic strategies are employed:

-

Immobilized Myrosinase : Covalent attachment of myrosinase to nylon supports enables selective hydrolysis at pH 6.5–7.0, yielding (5R)-5-vinyl-1,3-oxazolidine-2-thione as the primary product.

-

Endogenous Myrosinase : Using defatted Crambe meal directly introduces endogenous myrosinase and epithiospecifier proteins (ESPs), which redirect hydrolysis toward CHEB formation.

Role of Epithiospecifier Proteins (ESPs) and Fe²⁺

ESPs are critical for CHEB synthesis, as they suppress isothiocyanate formation and promote epithionitrile production. Fe²⁺ ions (0.1–1.0 mM) are required cofactors, stabilizing ESP’s active conformation and facilitating sulfur transfer to the alkene intermediate. Under optimal conditions (pH 5.0, 30°C), CHEB yields reach 60–75% within 2 hours.

Table 1: Enzymatic Hydrolysis Parameters and Outcomes

| Parameter | Immobilized Myrosinase | Endogenous Myrosinase + ESP |

|---|---|---|

| pH | 6.5–7.0 | 5.0–6.0 |

| Temperature | 25°C | 30°C |

| Reaction Time | 3–4 hours | 1–2 hours |

| Primary Product | Oxazolidine-2-thione | CHEB |

| Yield | 40–50% | 60–75% |

| Key Cofactor | None | Fe²⁺ (0.5 mM) |

Chemical Synthesis Approaches

Epoxidation and Thiol-Epoxide Ring Opening

CHEB can be synthesized chemically via epoxidation of 1-cyano-2-hydroxy-3-butene, followed by thiol-mediated epoxide ring opening. Epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane produces a 2,3-epoxy intermediate, which reacts with hydrogen sulfide (H₂S) in the presence of BF₃·Et₂O to form the thiirane ring. This method achieves 45–50% yield but requires rigorous control of moisture and temperature to prevent polymerization.

Ferrous Ion-Catalyzed Sulfur Insertion

Alternative routes utilize Fe²⁺ to catalyze sulfur insertion into 1-cyano-2-hydroxy-3-butene. In aqueous ethanol (pH 4.0), FeSO₄ (1 mM) facilitates direct sulfur transfer from thioglucose derivatives, yielding CHEB at 55–60% efficiency. However, stereochemical control remains challenging, often producing a 1:1 mixture of erythro and threo diastereomers.

Table 2: Comparative Analysis of Chemical Synthesis Methods

| Method | Starting Material | Catalyst | Yield | Diastereomer Ratio |

|---|---|---|---|---|

| Epoxidation/Thiol | 1-Cyano-2-hydroxy-3-butene | H₂S/BF₃ | 45–50% | 60:40 (erythro:threo) |

| Fe²⁺-Catalyzed | 1-Cyano-2-hydroxy-3-butene | FeSO₄ | 55–60% | 50:50 |

Optimization of Reaction Conditions

pH and Temperature Effects

Enzymatic CHEB synthesis is highly pH-sensitive. Myrosinase-ESP systems exhibit maximal activity at pH 5.0–6.0, whereas pH >7.0 favors oxazolidinethione production. Temperature optimization studies show that 30°C balances enzyme activity and stability, with higher temperatures (≥40°C) causing ESP denaturation and reduced yields.

Purification and Diastereomer Separation

Crude CHEB mixtures are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Diastereomers are resolved using chiral HPLC (Chiralpak IC column, 80% n-hexane/20% isopropanol), achieving >98% enantiomeric purity.

Scalability and Industrial Feasibility

Pilot-scale studies using Crambe meal (10 kg batches) demonstrate consistent CHEB yields of 65–70% under optimized conditions. However, economic viability is limited by the high cost of ESP isolation. Recombinant ESP production in E. coli has been proposed to address this bottleneck .

Q & A

Basic Research Questions

Q. How is 1-Cyano-2-hydroxy-3,4-epithiobutane synthesized and characterized in laboratory settings?

- Methodological Answer : The compound can be synthesized via epoxidation followed by thiouronium salt formation in an alkaline environment (pH 9.0). For example, monoperoxyphthalate hexahydrate reacts with thiourea to form intermediates, which are converted to the final product. Purity (>98%) is verified using gas chromatography (GC) with flame ionization detection, and structural confirmation is achieved via 200 MHz nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the epithio and hydroxy groups . Distillation is critical for isolating the pure compound .

Q. What are the natural sources of 1-Cyano-2-hydroxy-3,4-epithiobutane, and how is it extracted from biological samples?

- Methodological Answer : This compound is a hydrolysis product of glucosinolates (e.g., sinigrin) in Brassica vegetables (e.g., cabbage, savoy cabbage). Enzymatic hydrolysis using myrosinase under controlled pH and temperature releases the compound. Sprouts, particularly of B. oleracea varieties, yield higher concentrations than mature plants. Extraction involves homogenization in aqueous buffers, followed by solid-phase extraction (SPE) or liquid-liquid partitioning. Quantification is performed via GC-MS or HPLC with UV/Vis detection, calibrated against synthetic standards .

Q. What safety protocols are recommended for handling 1-Cyano-2-hydroxy-3,4-epithiobutane in laboratory settings?

- Methodological Answer : Due to its nephrotoxic and cytotoxic properties, handling requires PPE (gloves, goggles, lab coats), fume hoods for ventilation, and institutional biosafety approvals. Toxicity studies in rats suggest glutathione depletion exacerbates adverse effects, so avoid concurrent use of metabolic inhibitors like buthionine sulphoximine. Emergency protocols should include immediate decontamination and access to antidotes (e.g., aminooxyacetic acid for nephrotoxicity mitigation) .

Advanced Research Questions

Q. What experimental models are used to study the nephrotoxicity of 1-Cyano-2-hydroxy-3,4-epithiobutane, and how are confounding variables controlled?

- Methodological Answer : Male Fischer 344 rats are the primary model due to their sensitivity to nitrile-induced nephrotoxicity. Studies employ intraperitoneal dosing with rigorous monitoring of renal biomarkers (e.g., blood urea nitrogen, creatinine). Confounding variables like glutathione levels are controlled using inhibitors (e.g., buthionine sulphoximine) or protectants (e.g., aminooxyacetic acid). Tissue homogenates are analyzed for enzyme activity (e.g., β-lyase) to elucidate metabolic pathways .

Q. How do researchers resolve contradictions in metabolic pathway data for 1-Cyano-2-hydroxy-3,4-epithiobutane across different studies?

- Methodological Answer : Contradictions arise from interspecies metabolic differences (e.g., rat vs. human cytochrome P450 activity) or variability in hydrolysis conditions. To address this, researchers use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation and comparative studies with structural analogs (e.g., 1-cyano-3,4-epithiobutane). Enzyme-specific inhibitors (e.g., ketoconazole for CYP3A4) help isolate pathways .

Q. What advanced chromatographic techniques are employed to distinguish 1-Cyano-2-hydroxy-3,4-epithiobutane from structural analogs in complex matrices?

- Methodological Answer : Two-dimensional gas chromatography (GC×GC-MS) or ultra-high-performance liquid chromatography (UHPLC-MS/MS) is used for high-resolution separation in plant or biological matrices. Retention indices and fragmentation patterns (e.g., m/z 98 for the epithio group) are cross-referenced with spectral libraries. For quantification, internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How does the stereochemistry of 1-Cyano-2-hydroxy-3,4-epithiobutane influence its biological activity, and what methods are used to determine it?

- Methodological Answer : The compound’s bioactivity (e.g., cytotoxicity toward liver cancer cells) is stereospecific, with the R-configuration at C2 showing higher potency. Stereochemical analysis involves chiral GC columns or X-ray crystallography. For dynamic studies, time-resolved circular dichroism (CD) spectroscopy tracks conformational changes under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.